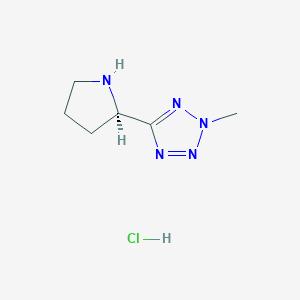
(R)-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride is a compound that features a tetrazole ring and a pyrrolidine ring. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, while the pyrrolidine ring is a common scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an azide with a nitrile to form the tetrazole ring, followed by the addition of the pyrrolidine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole or pyrrolidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the molecule .
Scientific Research Applications
®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine scaffold and exhibit similar biological activities.
Tetrazole derivatives: Compounds with tetrazole rings, such as 5-substituted tetrazoles, have comparable stability and reactivity.
Uniqueness
®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride is unique due to the combination of the tetrazole and pyrrolidine rings, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12ClN5 |
|---|---|
Molecular Weight |
189.65 g/mol |
IUPAC Name |
2-methyl-5-[(2R)-pyrrolidin-2-yl]tetrazole;hydrochloride |
InChI |
InChI=1S/C6H11N5.ClH/c1-11-9-6(8-10-11)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
UCHVMXIYBCLOAD-NUBCRITNSA-N |
Isomeric SMILES |
CN1N=C(N=N1)[C@H]2CCCN2.Cl |
Canonical SMILES |
CN1N=C(N=N1)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















